molecular formula C20H23N3O3 B11186473 methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate

methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate

Cat. No.: B11186473
M. Wt: 353.4 g/mol
InChI Key: TZEUGHGLVRMLDW-UHFFFAOYSA-N
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Description

Methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a complex organic compound with the molecular formula C20H23N3O3 It is known for its unique structure, which includes a dibenzoazepine core, a beta-alanyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate typically involves multiple steps. The process begins with the preparation of the dibenzoazepine core, followed by the introduction of the beta-alanyl group and the carbamate moiety. Common reagents used in these reactions include methylating agents, protecting groups, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl [5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate: A closely related compound with a similar structure but different functional groups.

    Pyrrole-containing analogs: Compounds with a pyrrole ring system that exhibit diverse biological activities.

Uniqueness

Methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

methyl N-[11-[3-(methylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C20H23N3O3/c1-21-12-11-19(24)23-17-6-4-3-5-14(17)7-8-15-9-10-16(13-18(15)23)22-20(25)26-2/h3-6,9-10,13,21H,7-8,11-12H2,1-2H3,(H,22,25)

InChI Key

TZEUGHGLVRMLDW-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC

Origin of Product

United States

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